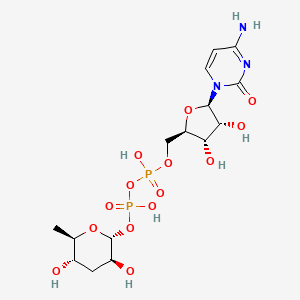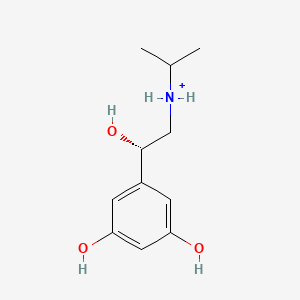
(S)-orciprenaline(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-orciprenaline(1+) is an organic cation obtained by protonation of the secondary amino function of (S)-orciprenaline. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-orciprenaline. It is an enantiomer of a (R)-orciprenaline(1+).
Scientific Research Applications
Pharmacological Properties and Therapeutic Efficacy
(S)-orciprenaline(1+), also known as Fenoterol, is primarily recognized for its selectivity for β2-adrenoceptors. Pharmacologically, it's active in humans when administered through inhalation or oral routes. It's predominantly indicated for treating bronchospasm related to asthma, bronchitis, and other obstructive airway diseases. Fenoterol is noted for its efficacy as a bronchodilator, showing minimal cardiovascular side effects when used in therapeutic aerosol doses. It's particularly effective in preventing exercise-induced asthma in children and has been utilized successfully to terminate acute asthma attacks. The compound demonstrates a bronchodilator response in humans and animals when given by inhalation or orally, proving superior to isoprenaline, orciprenaline, hexoprenaline, and salbutamol in guarding against bronchospasm. Notably, fenoterol is rapidly absorbed following oral ingestion or inhalation and is primarily conjugated with sulphuric acid in humans. It's excreted quickly via the kidneys and liver, predominantly as sulphate conjugates. Clinical trials have reinforced its superiority to placebo and isoprenaline in terms of clinical effectiveness. Comparative studies have often found fenoterol to produce a marginally greater maximum improvement in forced expiratory volume and a longer duration of action compared to other similar drugs (Heel, Brogden, Speight, & Avery, 1977).
properties
Molecular Formula |
C11H18NO3+ |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
[(2S)-2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]-propan-2-ylazanium |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/p+1/t11-/m1/s1 |
InChI Key |
LMOINURANNBYCM-LLVKDONJSA-O |
Isomeric SMILES |
CC(C)[NH2+]C[C@H](C1=CC(=CC(=C1)O)O)O |
SMILES |
CC(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O |
Canonical SMILES |
CC(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




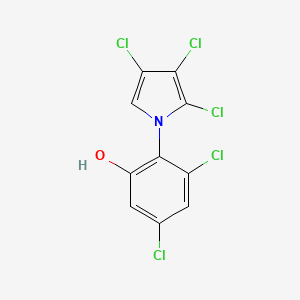
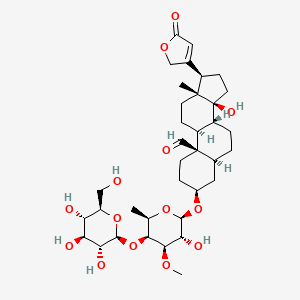
![Bis[1,6-a:5',6'-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid](/img/structure/B1263332.png)
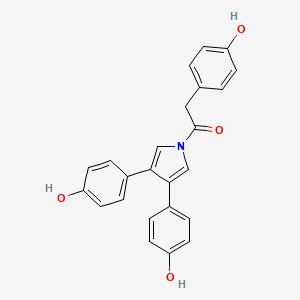
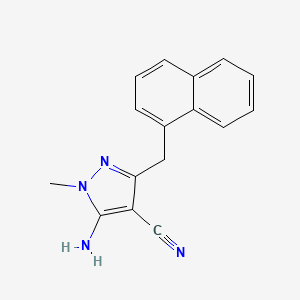
![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
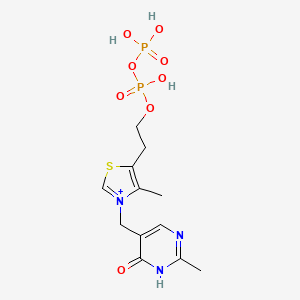

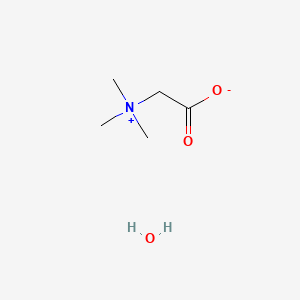
![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)
